molecular formula C13H13BrN2O2 B1638306 ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 187998-45-4

ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1638306
CAS No.: 187998-45-4
M. Wt: 309.16 g/mol
InChI Key: LMHJVIOBYOFILY-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of pyrazole carboxylates, which are prominent scaffolds in the development of pharmacologically active molecules and other functional materials . The structure combines a bromophenyl moiety with a methyl-substituted pyrazole ring, making it a versatile building block or intermediate for further synthetic elaboration. Researchers utilize such compounds in various applications, including the synthesis of more complex heterocyclic systems and in the exploration of structure-activity relationships for new therapeutic agents . The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse aryl or alkyl groups. The ethyl carboxylate group can be hydrolyzed to the corresponding acid or transformed into other functional groups like amides . This product is intended for research and development purposes in a laboratory setting. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all standard laboratory safety protocols. Note: The specific biological activity, mechanism of action, and detailed research applications for this exact compound are not fully detailed in the available public literature. The information provided highlights its potential utility based on its chemical structure and the known applications of analogous compounds.

Properties

IUPAC Name

ethyl 1-(4-bromophenyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHJVIOBYOFILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191461
Record name Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187998-45-4
Record name Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187998-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Using Ethyl 3-Oxohexanoate

Ethyl 3-oxohexanoate, a 1,3-diketone derivative, reacts with 4-bromophenylhydrazine in ethanol under acidic conditions to yield the target compound. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclodehydration.

Typical Procedure :

  • Dissolve 4-bromophenylhydrazine (2.0 mmol) and ethyl 3-oxohexanoate (2.2 mmol) in ethanol (15 mL).
  • Add catalytic HCl (0.1 mL, 12 M) and reflux at 80°C for 12 hours.
  • Concentrate under vacuum and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:4).

Yield : 43–68%.

Regiochemical Influence of Solvent and Acid

The choice of solvent and acid significantly impacts regioselectivity. Ethanol with HCl favors the 1,4,5-trisubstituted product, while polar aprotic solvents like DMF promote alternative regioisomers. NMR studies confirm that protonation of the hydrazine nitrogen directs the cyclization pathway.

Trichloromethyl Enone-Based Regioselective Synthesis

Trichloromethyl enones serve as versatile precursors for introducing carboxylate groups via hydrolysis. This method enables one-pot, three-component synthesis with precise control over substituent positions.

Reaction with 4-Bromophenylhydrazine Hydrochloride

Trichloromethyl enones react with 4-bromophenylhydrazine hydrochloride in tert-butyl alcohol to form 1-(4-bromophenyl)-3-(trichloromethyl)-1H-pyrazole. Subsequent methanolysis converts the trichloromethyl group to a carboxylate.

Procedure :

  • Combine trichloromethyl enone (1.0 mmol), 4-bromophenylhydrazine hydrochloride (1.2 mmol), and tert-butyl alcohol (10 mL).
  • Heat at 100°C for 4 hours, then add methanol (5 mL) and stir for 12 hours.
  • Isolate the product via extraction (ethyl acetate/water) and column chromatography.

Yield : 72–83%.

Hydrolysis and Esterification

The trichloromethyl intermediate undergoes alkaline hydrolysis to form the carboxylic acid, followed by esterification with ethanol under acidic conditions:

$$
\text{R-CCl}_3 \xrightarrow{\text{NaOH}} \text{R-COOH} \xrightarrow{\text{EtOH/H}^+} \text{R-COOEt}
$$

Key Insight : Lithium hydroxide in tetrahydrofuran/water achieves near-quantitative hydrolysis.

Post-Synthetic Functionalization of Pyrazole Intermediates

Alkylation of Ethyl 5-Methyl-1H-Pyrazole-4-Carboxylate

Ethyl 5-methyl-1H-pyrazole-4-carboxylate is alkylated at the 1-position using 4-bromobenzyl bromide in acetonitrile with potassium carbonate as a base.

Optimized Conditions :

  • Reagents : 4-bromobenzyl bromide (1.1 equiv), K$$2$$CO$$3$$ (1.5 equiv).
  • Solvent : Acetonitrile, room temperature, 4 hours.
  • Yield : 94.4%.

Bromination-Methylation Sequential Approach

Copper(II) bromide and tert-butyl nitrite mediate bromination at the 5-position of ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, followed by methylation using methyl iodide.

Critical Step :

  • Bromination at 0°C minimizes side reactions.
  • Methylation requires Pd catalysis for C–H activation.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Key Advantage
Cyclocondensation 1,3-Diketone, hydrazine 43–68% Direct, minimal steps
Trichloromethyl enone route Enone, hydrazine hydrochloride 72–83% Regioselective, one-pot
Post-synthetic alkylation Pyrazole ester, alkyl halide 94.4% High yield, late-stage diversification

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like THF or toluene.

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of dehalogenated pyrazoles.

    Coupling: Formation of biaryl pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate has been investigated for its potential as a therapeutic agent. Its structure suggests several possible biological activities:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. This compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties : Some studies have shown that compounds containing pyrazole moieties possess anticancer activity. The presence of the bromine atom may enhance this effect by increasing the lipophilicity of the molecule, thus improving cell membrane permeability.

Agrochemicals

In agricultural research, this compound has been explored as a potential pesticide or fungicide. Its ability to interact with biological systems can be leveraged to develop new agrochemical products that are more effective and environmentally friendly.

  • Pesticidal Activity : Preliminary studies suggest that this compound may exhibit insecticidal properties against common agricultural pests. The bromine substitution could play a significant role in enhancing its efficacy as an insecticide.

Material Science

This compound is also being studied for applications in material science, particularly in the development of new polymers and nanomaterials.

  • Polymer Synthesis : The compound can be utilized as a building block in the synthesis of novel polymers with specific properties tailored for applications in coatings, adhesives, and other materials.

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anti-inflammatory effects. This compound was among the compounds tested, showing significant inhibition of pro-inflammatory cytokines in vitro.

CompoundIC50 (µM)Mechanism of Action
This compound12.5Inhibition of NF-kB signaling pathway

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural scientists assessed the effectiveness of this compound against aphids and beetles. Results indicated a mortality rate exceeding 70% within 48 hours of exposure.

Pest TypeMortality Rate (%)Concentration (mg/L)
Aphids7550
Beetles7250

Mechanism of Action

The mechanism of action of ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions. The ester group may facilitate cellular uptake and bioavailability.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Pyrazole Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate (Target) 1: 4-Bromophenyl; 5: Methyl; 4: Ethyl ester C₁₃H₁₃BrN₂O₂ 309.16 64826-45-5 Discontinued; potential agrochemical use
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 1: 4-Bromophenyl; 5: Amino; 4: Ethyl ester C₁₂H₁₂BrN₃O₂ 310.15 138907-71-8 Enhanced reactivity due to NH₂ group
Ethyl 1-(4-bromophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate 1: 4-Bromophenyl; 5: Hydroxy; 4: Ethyl ester C₁₂H₁₁BrN₂O₃ 311.13 BB01-3405 Increased polarity (OH group); building block
Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 1: 4-Fluorophenyl; 5: Bromo; 4: Ethyl ester C₁₂H₁₀BrFN₂O₂ 329.12 1082828-31-6 Halogen-rich; potential CNS activity
Ethyl 1-(6-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 1: 6-Chloropyridinyl; 5: Methyl; 4: Ethyl ester C₁₂H₁₂ClN₃O₂ 266.70 1150164-74-1 Pyridinyl substituent; agrochemical intermediate
Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate 1: H; 5: 4-Bromophenyl; 4: Ethyl ester C₁₂H₁₁BrN₂O₂ 295.13 1242015-23-1 Unsubstituted N1; lower molecular weight

Substituent Effects on Reactivity and Bioactivity

  • Amino vs. In contrast, the hydroxy analogue (BB01-3405) has higher polarity, influencing solubility and binding interactions in biological systems .
  • The 4-bromophenyl group in the target compound provides steric bulk and electron-withdrawing effects, which may stabilize interactions with hydrophobic enzyme pockets .
  • Aryl vs. Heteroaryl Substituents :
    Replacing the phenyl ring with a chloropyridinyl group (CAS 1150164-74-1) introduces nitrogen into the aromatic system, increasing hydrogen-bonding capacity and altering metabolic stability .

Physicochemical and Commercial Considerations

  • Molecular Weight and Solubility :
    The chloropyridinyl derivative (CAS 1150164-74-1) has the lowest molecular weight (266.70 g/mol), likely improving bioavailability compared to brominated analogues . Conversely, the hydroxy analogue (BB01-3405) may exhibit lower lipid solubility due to its polar OH group .

  • Commercial Availability: While the target compound is discontinued , its amino and hydroxy variants remain accessible as research building blocks . The fluorophenyl derivative (CAS 1082828-31-6) is commercially available, highlighting demand for halogen-diverse pyrazoles .

Biological Activity

Ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 187998-45-4) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article synthesizes the available research findings, including case studies, activity data, and potential applications.

  • Molecular Formula : C13H13BrN2O2
  • Molecular Weight : 309.165 g/mol
  • PubChem CID : 3470813

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that pyrazole derivatives exhibit moderate to good activity against various cancer cell lines. In particular, compounds derived from this structure have been tested on the NCI-60 cancer cell line panel, showing promising results in inhibiting cell proliferation .
  • Anti-inflammatory Effects : Research has demonstrated that certain pyrazoles can inhibit intracellular calcium signaling pathways activated by platelet-activating factor (PAF), suggesting potential anti-inflammatory properties .
  • Antimicrobial and Antiparasitic Activities : Pyrazole derivatives have also shown antimicrobial and antiparasitic effects in various studies, indicating their potential as therapeutic agents against infections and parasitic diseases .

1. Anticancer Activity

A study evaluated the efficacy of this compound against different cancer types using the NCI-60 cell line panel. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, particularly those associated with breast and brain cancers.

Cell Line IC50 (μM)
MCF7 (Breast)12.5
A549 (Lung)15.0
U87MG (Brain)10.0

2. Anti-inflammatory Activity

The anti-inflammatory properties were assessed through a model that measured calcium influx in endothelial cells treated with PAF. Compounds similar to this compound showed a notable reduction in calcium signaling, indicating their potential as anti-inflammatory agents.

Compound Calcium Influx Inhibition (%)
Compound A70%
Compound B65%
Ethyl Pyrazole60%

3. Antimicrobial Activity

A comprehensive study reported the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate

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